4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is a compound classified as a benzothiazole derivative, which features a heterocyclic structure containing both sulfur and nitrogen atoms. This compound is notable for its diverse biological activities, making it significant in medicinal chemistry for developing therapeutic agents targeting various diseases. Benzothiazoles, including 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline, are known for their roles in antimicrobial, antifungal, and anticancer applications, among others.
The synthesis of 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline can be accomplished through several methods, with one common approach being the bromination of 2-aminobenzothiazole. The typical procedure involves:
Other methods may include palladium-catalyzed cross-coupling reactions, where aryl boronic acids are used to introduce additional functional groups onto the benzothiazole framework .
The synthesis can be optimized by varying the solvent and reaction conditions. For example, the use of solvents like dioxane or toluene can influence the yield and purity of the final product. The reaction conditions may also include specific temperatures and times tailored to maximize efficiency .
The molecular formula of 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is , with a molecular weight of approximately 305.19 g/mol. The compound features a bromine atom attached to an aniline group that is further connected to a benzothiazole moiety.
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is involved in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline primarily involves its interaction with biological targets, particularly in cancer therapy:
This mechanism underlies its potential as an anticancer agent.
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline has several scientific applications:
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is a heterocyclic organic compound with the systematic IUPAC name 4-(1,3-benzothiazol-2-yl)-2-bromoaniline. Its molecular formula is C₁₃H₉BrN₂S, corresponding to a molecular weight of 305.19 g/mol [1] [3] [9]. The compound features a benzothiazole moiety—a fusion of benzene and thiazole rings—linked via the thiazole C2 position to the para position of a 2-bromoaniline ring. This arrangement creates a conjugated system that significantly influences its electronic properties and biological interactions [3] [8].
The bromine atom at the ortho position relative to the aniline group introduces steric and electronic effects, while the aniline’s amino (-NH₂) group serves as a hydrogen bond donor/acceptor. Key structural parameters include:
Table 1: Nomenclature and Identifiers
Property | Value | |
---|---|---|
IUPAC Name | 4-(1,3-benzothiazol-2-yl)-2-bromoaniline | |
CAS Registry Number | 178804-06-3 | |
Molecular Formula | C₁₃H₉BrN₂S | |
Molecular Weight | 305.19 g/mol | |
Synonyms | 2-(4-Amino-3-bromophenyl)benzothiazole; 4-(Benzo[d]thiazol-2-yl)-2-bromobenzenamine | [3] [7] |
Benzothiazole derivatives originated from early 20th-century investigations into heterocyclic compounds, with initial research focusing on natural product isolation. The first synthetic benzothiazoles were reported in the 1880s, but medicinal exploration accelerated in the 1990s when researchers identified the 2-arylbenzothiazole scaffold as a privileged structure in drug discovery [8] [10]. This compound class gained prominence due to:
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline emerged as a synthetic intermediate in the mid-1990s during anticancer agent development. Researchers Stevens and Bradshaw utilized it to create antitumor benzothiazoles, leveraging bromine as a synthetic handle for cross-coupling reactions [3]. Its discovery reflects broader trends in optimizing benzothiazole pharmacophores for enhanced bioactivity and selectivity.
This compound serves as a versatile building block for bioactive molecules, primarily due to:
Key Pharmacological Applications:
Table 2: Biological Activities of Derived Compounds
Derivative Class | Activity | Key Finding | |
---|---|---|---|
Coumarin-benzothiazole hybrids | AChE Inhibition | IC₅₀ = 2.7 µM (Alzheimer’s application) | |
2-Hydrazinylbenzothiazoles | Anticonvulsant | 75% protection at 100 mg/kg (6 Hz seizure test) | |
Metal complexes | Antitumor | Selective cytotoxicity in MCF-7 breast cancer | [6] [10] |
The compound exists as a crystalline solid with limited solubility in water (<0.1 mg/mL) but moderate solubility in organic solvents like dimethylformamide and ethanol. Key properties include:
Thermal stability is moderate (decomposition >200°C), and spectroscopic signatures include:
Table 3: Physicochemical Profile
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 305.19 g/mol | [3] |
LogP | 4.889 | Calculated (XLogP3) |
Polar Surface Area | 67.15 Ų | [3] |
Hydrogen Bond Donors | 1 | [7] |
Hydrogen Bond Acceptors | 2 | [7] |
Rotatable Bonds | 2 | [9] |
Aromatic Rings | 2 | Structural analysis |
The bromine atom contributes significant molecular weight (26.2%) and steric bulk, influencing binding to hydrophobic enzyme pockets. Combined with electronic effects from the benzothiazole, these properties enable rational design of derivatives with optimized drug-like characteristics [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: